N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of adamantane and benzo[d]thiazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and benzo[d]thiazole precursors. The key steps include:
Preparation of 2-methoxyadamantane: This can be achieved through the methoxylation of adamantane using methanol and a suitable catalyst.
Formation of benzo[d]thiazole-6-carboxylic acid: This involves the cyclization of appropriate precursors under acidic conditions.
Coupling Reaction: The final step involves coupling the 2-methoxyadamantane with benzo[d]thiazole-6-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antiviral and anticancer agent due to its unique structural features.
Materials Science: The compound’s rigid adamantane core makes it a candidate for use in the development of novel polymers and nanomaterials.
Biological Studies: It is used as a probe to study the interactions of adamantane derivatives with biological macromolecules.
Mechanism of Action
The mechanism by which N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function, while the benzo[d]thiazole ring can intercalate with DNA, disrupting cellular processes. These interactions lead to the inhibition of viral replication and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-((adamantan-1-yl)methyl)benzo[d]thiazole-6-carboxamide
- N-((2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide
Uniqueness
N-[(2-methoxyadamantan-2-yl)methyl]-1,3-benzothiazole-6-carboxamide is unique due to the presence of the methoxy group on the adamantane moiety, which enhances its solubility and bioavailability compared to other similar compounds. This structural modification also influences its interaction with molecular targets, potentially leading to improved efficacy in its applications.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-20(15-5-12-4-13(7-15)8-16(20)6-12)10-21-19(23)14-2-3-17-18(9-14)25-11-22-17/h2-3,9,11-13,15-16H,4-8,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGIFAAYLRORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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